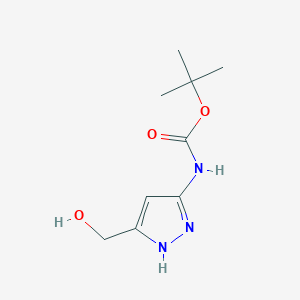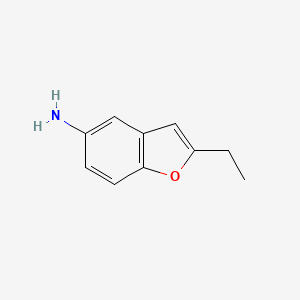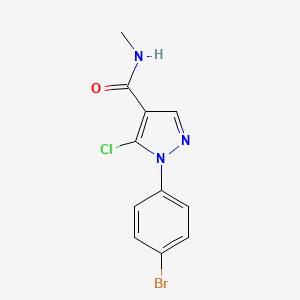
2-(4-Nitroisoxazol-3-yl)acetaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Nitroisoxazol-3-yl)acetaldehyde is a chemical compound that belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This compound is characterized by the presence of a nitro group at the 4-position of the isoxazole ring and an acetaldehyde group at the 2-position. Isoxazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitroisoxazol-3-yl)acetaldehyde can be achieved through several methods. One common approach involves the cycloaddition reaction of nitrile oxides with alkenes. For example, the reaction of 4-nitrobenzaldoxime with an appropriate alkyne under basic conditions can yield the desired isoxazole derivative . Another method involves the condensation of hydroxylamine with β-diketones or their synthetic equivalents, followed by nitration to introduce the nitro group .
Industrial Production Methods
Industrial production of isoxazoles, including this compound, often employs metal-catalyzed reactions due to their efficiency and scalability. Catalysts such as copper (I) or ruthenium (II) are commonly used in (3 + 2) cycloaddition reactions . recent trends emphasize the development of metal-free synthetic routes to reduce costs, toxicity, and environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Nitroisoxazol-3-yl)acetaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
Oxidation: 2-(4-Nitroisoxazol-3-yl)acetic acid
Reduction: 2-(4-Aminoisoxazol-3-yl)acetaldehyde
Substitution: Various substituted isoxazole derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
2-(4-Nitroisoxazol-3-yl)acetaldehyde has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(4-Nitroisoxazol-3-yl)acetaldehyde involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects . The isoxazole ring can also participate in hydrogen bonding and π-π interactions with biological macromolecules, influencing their function .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Nitroisoxazol-3-yl)acetic acid
- 2-(4-Aminoisoxazol-3-yl)acetaldehyde
- 3-(4-Nitroisoxazol-5-yl)acetaldehyde
Uniqueness
2-(4-Nitroisoxazol-3-yl)acetaldehyde is unique due to the presence of both a nitro group and an acetaldehyde group, which confer distinct chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C5H4N2O4 |
|---|---|
Peso molecular |
156.10 g/mol |
Nombre IUPAC |
2-(4-nitro-1,2-oxazol-3-yl)acetaldehyde |
InChI |
InChI=1S/C5H4N2O4/c8-2-1-4-5(7(9)10)3-11-6-4/h2-3H,1H2 |
Clave InChI |
FGGWZPBGSNRTJB-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=NO1)CC=O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


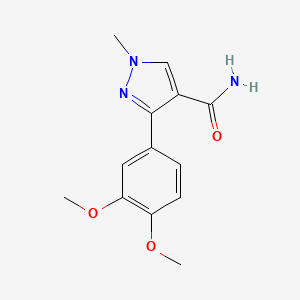

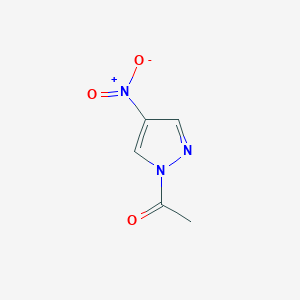
![3-(Fluoromethyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B12869058.png)
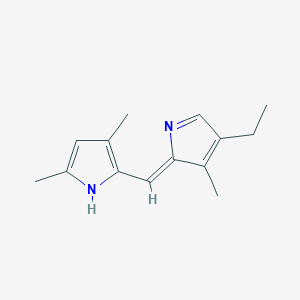
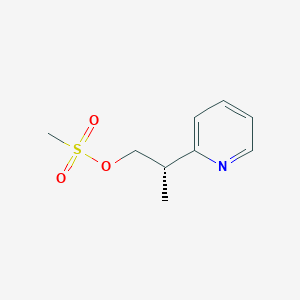

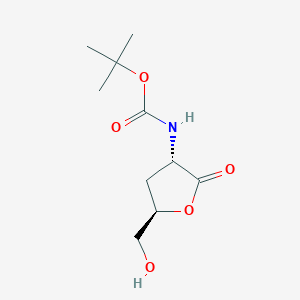
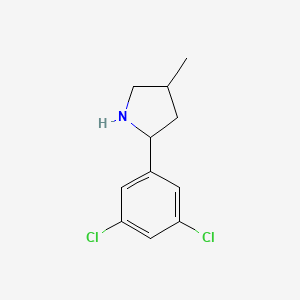
![2-Aminobenzo[d]oxazole-6-sulfonamide](/img/structure/B12869096.png)
![4-[(Propan-2-yloxy)carbonyl]thiomorpholine-3-carboxylic acid](/img/structure/B12869105.png)
